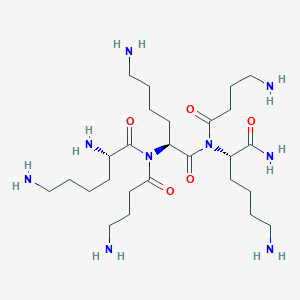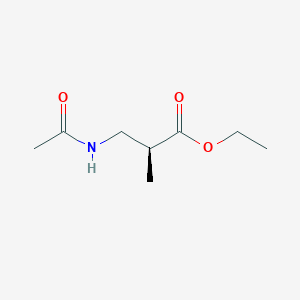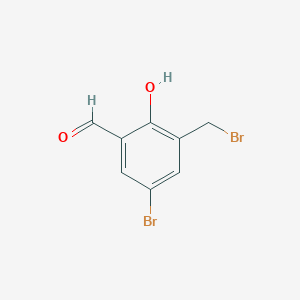
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) linking a 2,6-dinitrophenyl group and a phenyl group. This compound is notable for its vibrant color and is often used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene typically involves the reaction of 2,6-dinitroaniline with benzaldehyde under acidic conditions to form the corresponding Schiff base, which is then reduced to yield the desired diazene compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a reducing agent like sodium borohydride to facilitate the reduction process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the production efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, hydrazines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications, including its use as a model compound for drug development, is ongoing.
Industry: It is used in the manufacture of dyes, pigments, and other colorants due to its vibrant color properties
Wirkmechanismus
The mechanism of action of (E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes and proteins. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, making the compound useful for studying enzyme kinetics and protein functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-N,4-N-bis[(E)-(2,6-dinitrophenyl)methylideneamino]phthalazine-1,4-diamine
- 2,4-Dinitrophenylhydrazine
- 2,6-Dinitroaniline
Uniqueness
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Unlike other similar compounds, it has a balanced combination of electron-withdrawing nitro groups and the diazene linkage, making it particularly useful in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
918822-14-7 |
|---|---|
Molekularformel |
C12H8N4O4 |
Molekulargewicht |
272.22 g/mol |
IUPAC-Name |
(2,6-dinitrophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H8N4O4/c17-15(18)10-7-4-8-11(16(19)20)12(10)14-13-9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
FGJJPXVVKYYHSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


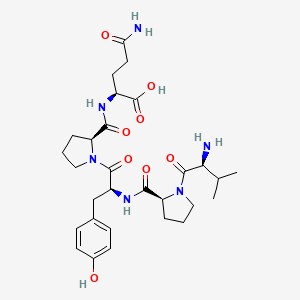
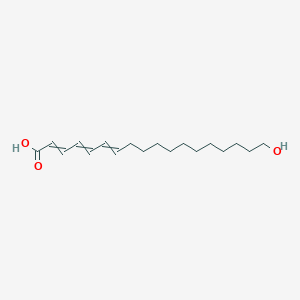
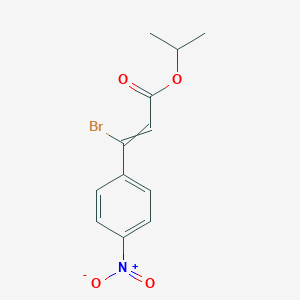
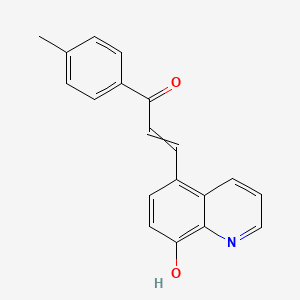
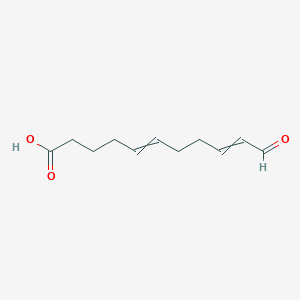
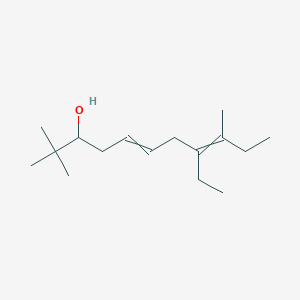
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)

![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)

